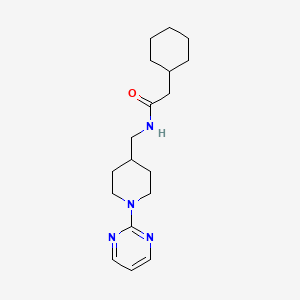

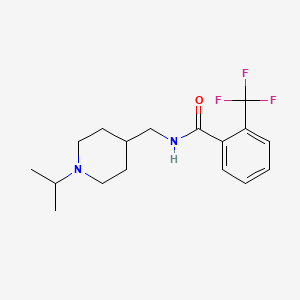

Tert-butyl (3S)-3-amino-5-phenylpentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (3S)-3-amino-5-phenylpentanoate, also known as tert-leucine, is a non-proteinogenic amino acid. It is widely used in the field of organic chemistry, biochemistry, and pharmaceutical research. Tert-leucine is synthesized by the reaction of tert-butyl acrylate with phenylalanine-derived imine.

Mecanismo De Acción

Tert-leucine acts as a substrate for enzymes that catalyze peptide bond formation. It is incorporated into peptides and peptidomimetics, which can bind to target proteins and modulate their activity. Tert-leucine-containing peptides and peptidomimetics can also act as inhibitors of enzymes.

Biochemical and physiological effects:

Tert-leucine-containing peptides and peptidomimetics can have various biochemical and physiological effects, depending on their target proteins. They can act as agonists, antagonists, or inhibitors of target proteins. Tert-leucine-containing peptides and peptidomimetics can also have improved stability and bioavailability compared to natural peptides.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tert-leucine is a versatile building block for the synthesis of peptides and peptidomimetics. It can be easily incorporated into peptides and peptidomimetics using standard solid-phase peptide synthesis protocols. However, the synthesis of Tert-butyl (3S)-3-amino-5-phenylpentanoate can be challenging, and the yield of the reaction can be low under certain conditions.

Direcciones Futuras

1. Development of new methods for the synthesis of Tert-butyl (3S)-3-amino-5-phenylpentanoate with improved yield and efficiency.

2. Exploration of the use of Tert-butyl (3S)-3-amino-5-phenylpentanoate in the synthesis of macrocyclic peptides and peptidomimetics.

3. Investigation of the use of Tert-butyl (3S)-3-amino-5-phenylpentanoate-containing peptides and peptidomimetics as therapeutics for various diseases.

4. Development of new techniques for the characterization of Tert-butyl (3S)-3-amino-5-phenylpentanoate-containing peptides and peptidomimetics.

5. Study of the effect of Tert-butyl (3S)-3-amino-5-phenylpentanoate on the conformation and stability of peptides and peptidomimetics.

Métodos De Síntesis

Tert-leucine can be synthesized by the reaction of tert-butyl acrylate with phenylalanine-derived imine. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the reaction is dependent on the reaction conditions, such as temperature, time, and concentration of reagents.

Aplicaciones Científicas De Investigación

Tert-leucine is used in the synthesis of peptides and peptidomimetics. It is used as a building block in the synthesis of cyclic peptides and peptidomimetics. Tert-leucine is also used in the synthesis of inhibitors of enzymes, such as proteases and kinases. It is used as a substrate for the synthesis of β-lactam antibiotics.

Propiedades

IUPAC Name |

tert-butyl (3S)-3-amino-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11,16H2,1-3H3/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOLINPKXKVZAR-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CCC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S)-3-amino-5-phenylpentanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)

![2-({[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2537460.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)

![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)

![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)

![(2S)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2537471.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)

![Methyl 3-[[5-[(2-methoxycarbonyl-1-benzothiophen-3-yl)carbamoyl]thiophene-2-carbonyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2537477.png)

![2-(3-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2537481.png)